molecular formula C19H21BCl2O3 B6320987 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096995-89-8

2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B6320987
CAS RN: 2096995-89-8
M. Wt: 379.1 g/mol
InChI Key: COETUYSOQQOQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (BDPT) is an organoboron compound that has been studied extensively for its potential applications in various scientific fields. It is a highly stable compound with a broad range of uses in organic synthesis, materials science, and biochemistry. BDPT is synthesized through a variety of methods, including the Grignard reaction, Wittig reaction, and the Suzuki coupling reaction. This compound has been used in numerous scientific studies and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied extensively for its potential applications in various scientific fields. It has been used in numerous scientific studies and has been found to have a variety of biochemical and physiological effects. 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used as a catalyst in organic synthesis, as a reagent in materials science, and as a therapeutic agent in biochemistry. 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used to study the structure and function of enzymes, to study the structure and function of proteins, and to study the structure and function of nucleic acids. 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been used to study the structure and function of cell membranes, to study the structure and function of cell signaling pathways, and to study the structure and function of gene expression.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not yet fully understood. However, it is believed that 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane binds to certain proteins and enzymes, which then initiate certain biochemical reactions. 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to interact with proteins and enzymes involved in the metabolism of carbohydrates, lipids, and proteins. 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been found to interact with proteins and enzymes involved in the regulation of gene expression, cell signaling pathways, and cell membrane integrity.
Biochemical and Physiological Effects
2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to have a variety of biochemical and physiological effects. 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to inhibit the activity of certain enzymes, including those involved in the metabolism of carbohydrates, lipids, and proteins. 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been found to inhibit the activity of certain proteins, including those involved in the regulation of gene expression, cell signaling pathways, and cell membrane integrity. 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been found to have anti-inflammatory, anti-bacterial, and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The use of 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments has several advantages. 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a highly stable compound, making it ideal for use in organic synthesis and materials science. 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is also relatively inexpensive and easy to synthesize, making it a cost-effective and efficient reagent for laboratory experiments. Additionally, 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is non-toxic and non-irritating, making it safe to use in laboratory settings.
However, there are some limitations to the use of 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments. 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not very stable in the presence of oxygen and light, making it difficult to store and use in laboratory settings.

Future Directions

In the future, 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane may be used in a variety of applications, including drug delivery systems, catalysts for organic reactions, and as a reagent in materials science. Additionally, further research into the biochemical and physiological effects of 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane may lead to the development of new therapeutic agents for the treatment of diseases. Additionally, further research into the mechanism of action of 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane may lead to the development of new compounds with improved properties. Finally, further research into the synthesis of 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane may lead to the development of new and more efficient methods of synthesis.

Synthesis Methods

2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized through a variety of methods, including the Grignard reaction, Wittig reaction, and the Suzuki coupling reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium bromide, to form a Grignard intermediate. This intermediate is then reacted with a halogenated aryl halide, such as 4-bromo-3,5-dichlorophenyl, to form the desired 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane product. The Wittig reaction involves the use of a phosphonium salt, such as triphenylphosphonium bromide, to form a Wittig intermediate. This intermediate is then reacted with a halogenated aryl halide, such as 4-bromo-3,5-dichlorophenyl, to form the desired 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane product. The Suzuki coupling reaction involves the use of a palladium catalyst, such as palladium(II) chloride, to form a Suzuki intermediate. This intermediate is then reacted with a halogenated aryl halide, such as 4-bromo-3,5-dichlorophenyl, to form the desired 2-(4-Benzyloxy-3,5-dichlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane product.

properties

IUPAC Name

2-(3,5-dichloro-4-phenylmethoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BCl2O3/c1-13-11-19(2,3)25-20(24-13)15-9-16(21)18(17(22)10-15)23-12-14-7-5-4-6-8-14/h4-10,13H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COETUYSOQQOQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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